

Application Notes and Protocols for 11-(Methylsulfinyl)undecyl-glucosinolate in Cancer Research

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Compound of Interest

Compound Name: 11-(Methylsulfinyl)undecyl-glucosinolate

Cat. No.: B12413716

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Audience: Researchers, scientists, and drug development professionals.

Introduction

11-(Methylsulfinyl)undecyl-glucosinolate is an aliphatic glucosinolate.[1] Glucosinolates are naturally occurring compounds found predominantly in cruciferous vegetables.[2][3][4] Upon enzymatic hydrolysis by myrosinase, which occurs when the plant tissue is damaged, glucosinolates are converted into biologically active isothiocyanates (ITCs).[2][5][6] For **11-(Methylsulfinyl)undecyl-glucosinolate**, the corresponding isothiocyanate is 11-(Methylsulfinyl)undecyl isothiocyanate. While research on this specific long-chain glucosinolate is limited, extensive studies on other ITCs, such as sulforaphane (derived from glucoraphanin) and 6-(methylsulfinyl)hexyl isothiocyanate, provide a strong framework for its potential application in cancer research.[5][7][8]

Isothiocyanates are recognized for their cancer chemopreventive properties, which are attributed to their ability to modulate various cellular signaling pathways involved in cell proliferation, apoptosis, and detoxification.[3][5][6][9] This document provides an overview of the potential applications of **11-(Methylsulfinyl)undecyl-glucosinolate** in cancer research, with protocols adapted from studies on analogous isothiocyanates.

Mechanism of Action

The anticancer effects of isothiocyanates, the active metabolites of glucosinolates, are multifaceted. They are known to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[5][6] These effects are mediated through the modulation of key signaling pathways that are often dysregulated in cancer.

Based on studies of other long-chain and structurally related ITCs, 11-(Methylsulfinyl)undecyl isothiocyanate is hypothesized to exert its anticancer effects through the following mechanisms:

- Induction of Apoptosis: ITCs can trigger apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases.[2]
- Cell Cycle Arrest: They can cause cell cycle arrest, often at the G2/M phase, by affecting the expression and activity of cyclins and cyclin-dependent kinases (CDKs).[3][6]
- Modulation of Signaling Pathways: ITCs are known to influence critical cancer-related signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[5][8]
- Induction of Phase II Detoxification Enzymes: Isothiocyanates can enhance the expression of enzymes involved in the detoxification of carcinogens.[4]

Quantitative Data Summary

Due to the limited direct research on 11-(Methylsulfinyl)undecyl isothiocyanate, the following table presents hypothetical yet plausible quantitative data based on published results for analogous long-chain isothiocyanates like 6-(methylsulfinyl)hexyl isothiocyanate and sulforaphane. These values serve as a starting point for experimental design.

Assay	Cancer Cell Line	Parameter	Value (Hypothetical)	Reference (Analogous Compounds)
Cell Viability	Prostate (PC-3)	IC50 (48h)	15 μ M	[10]
Cell Viability	Breast (MCF-7)	IC50 (48h)	20 μ M	[11]
Cell Viability	Colon (HT-29)	IC50 (48h)	25 μ M	[3]
Apoptosis Induction	Leukemia (HL-60)	% Apoptotic Cells (24h)	45% at 20 μ M	[11]
Cell Cycle Arrest	Pancreatic (PANC-1)	% G2/M Arrest (24h)	50% at 25 μ M	[6]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anticancer effects of 11-(Methylsulfinyl)undecyl isothiocyanate.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 11-(Methylsulfinyl)undecyl isothiocyanate on cancer cells.

Materials:

- Cancer cell line of interest (e.g., PC-3, MCF-7)
- Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- 11-(Methylsulfinyl)undecyl isothiocyanate (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

- Multichannel pipette
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 cells/well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of 11-(Methylsulfinyl)undecyl isothiocyanate in complete medium from a stock solution.
- After 24 hours, remove the medium and add 100 μ L of fresh medium containing various concentrations of the compound (e.g., 0, 5, 10, 20, 40, 80 μ M) to the wells. Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
- Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by 11-(Methylsulfinyl)undecyl isothiocyanate.

Materials:

- Cancer cell line
- Complete growth medium

- 11-(Methylsulfinyl)undecyl isothiocyanate
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in 6-well plates at a density of 2×10^5 cells/well and incubate for 24 hours.
- Treat the cells with different concentrations of 11-(Methylsulfinyl)undecyl isothiocyanate (e.g., 0, 10, 20, 40 μ M) for 24 hours.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of 11-(Methylsulfinyl)undecyl isothiocyanate on the expression of key proteins in cancer-related signaling pathways.

Materials:

- Cancer cell line
- Complete growth medium

- 11-(Methylsulfinyl)undecyl isothiocyanate
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Treat cells with 11-(Methylsulfinyl)undecyl isothiocyanate for the desired time and concentrations.
- Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.

- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash again and detect the protein bands using an ECL substrate and an imaging system.
- Use β -actin as a loading control to normalize protein expression.

Visualizations

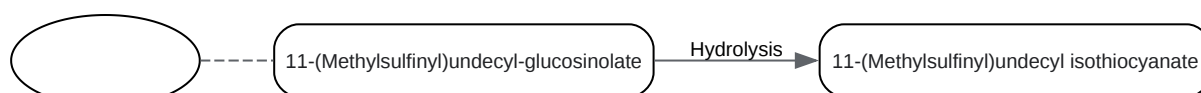


Figure 1: Hydrolysis of 11-(Methylsulfinyl)undecyl-glucosinolate

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Caption: Enzymatic conversion of the glucosinolate to its active isothiocyanate form.

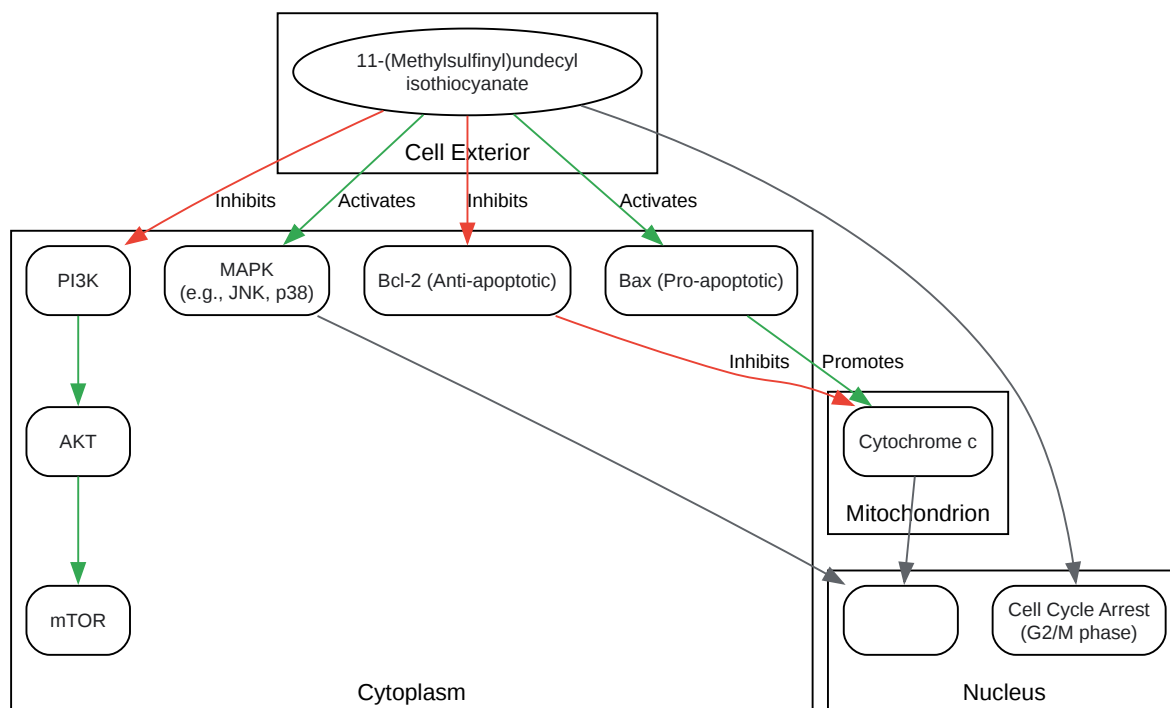


Figure 2: Proposed Anticancer Signaling Pathways

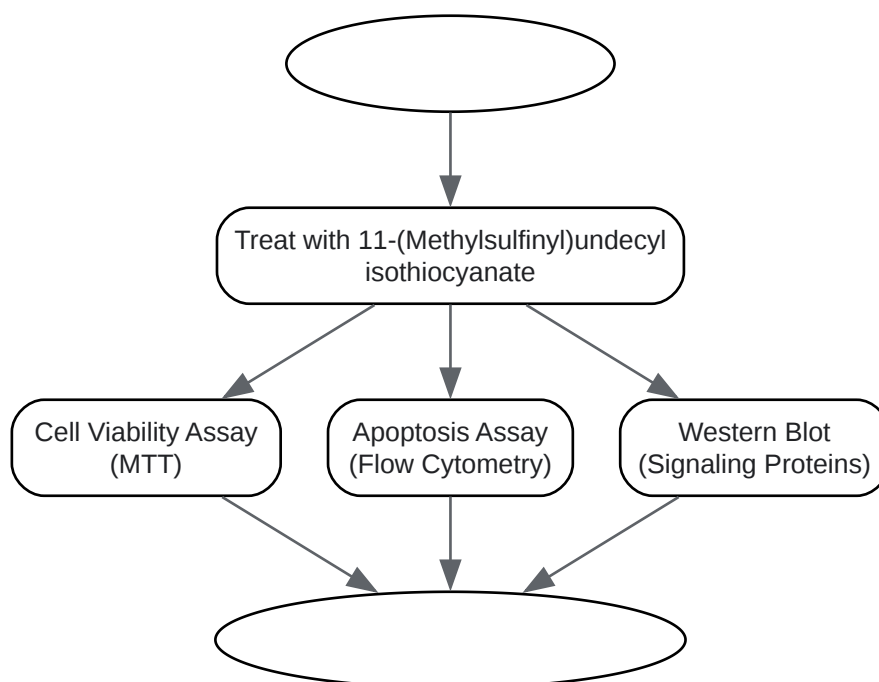


Figure 3: Experimental Workflow for In Vitro Analysis

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